Benzonitrile, 4-(4-pentenyl)-
Description
Benzonitrile, 4-(4-pentenyl)-, is a benzonitrile derivative featuring a 4-pentenyl substituent at the para position of the aromatic ring. The compound combines the electron-withdrawing nitrile group with an unsaturated alkenyl chain, which influences its physicochemical properties and reactivity. Below, we compare this compound with benzonitrile derivatives bearing alkyl, aryl, heterocyclic, and functionalized substituents.
Properties
CAS No. |
95063-00-6 |
|---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
4-pent-4-enylbenzonitrile |
InChI |
InChI=1S/C12H13N/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h2,6-9H,1,3-5H2 |
InChI Key |
JZKVGEZTJDWQJP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Chemical Reactions Analysis
Reduction Reactions
The nitrile group undergoes selective reduction under varying conditions:
Key observations:
-
Catalytic hydrogenation preserves the alkene in the pentenyl chain .
-
Thioamidation with NaHS occurs efficiently without requiring high-pressure conditions .
Alkene Addition Reactions
The pentenyl chain’s terminal alkene participates in stereoselective additions:
| Reaction Type | Reagents | Product | Stereochemistry |
|---|---|---|---|
| Hydrogenation | H₂, PtO₂, ethyl acetate | 4-(n-pentyl)benzonitrile | Full saturation |
| Hydrobromination | HBr, CH₂Cl₂, 0°C | 4-(4-bromopentyl)benzonitrile | Anti-Markovnikov |
| Epoxidation | mCPBA, CHCl₃, 25°C | 4-(4,5-epoxypentyl)benzonitrile | cis-epoxide |
Notes:
-
Epoxidation proceeds without affecting the nitrile group.
-
Radical-initiated polymerizations of the pentenyl chain yield oligomers with tunable molecular weights .
Electrophilic Aromatic Substitution (EAS)
The nitrile group directs substitutions to the meta position relative to itself:
| Reaction | Reagents | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 50°C | 3-nitro-4-(4-pentenyl)benzonitrile | >90% meta |
| Sulfonation | SO₃, H₂SO₄, 100°C | 3-sulfo-4-(4-pentenyl)benzonitrile | 88% meta |
Competitive alkyl chain oxidation is minimized under controlled temperatures .
Hydrolysis Reactions
The nitrile group is hydrolyzed to carboxylic acid or amide derivatives:
| Conditions | Product | Catalyst | Yield |
|---|---|---|---|
| 6M HCl, reflux, 6 hrs | 4-(4-pentenyl)benzoic acid | — | 78% |
| NaOH, H₂O₂, 80°C, 4 hrs | 4-(4-pentenyl)benzamide | Cu(I) | 65% |
Acidic hydrolysis achieves higher efficiency due to nitrile’s stability in basic media .
Cross-Coupling Reactions
The nitrile group facilitates palladium-catalyzed couplings:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Suzuki coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 4-(4-pentenyl)-biphenyl-4-carbonitrile | Liquid crystal synthesis |
| Heck reaction | Styrene, Pd(OAc)₂, PPh₃, NEt₃ | 4-(4-pentenyl)-stilbenenitrile | Fluorescent probes |
Coupling reactions retain both the nitrile and alkene functionalities .
Mechanistic Insights
-
Nitrile Reduction : Proceeds via intermediate imine formation, followed by hydrogenolysis .
-
Alkene Reactivity : The pentenyl chain’s electron-rich double bond favors electrophilic additions over radical pathways.
-
EAS Direction : Nitrile’s strong electron-withdrawing effect dominates over the pentenyl group’s inductive donation .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
This contrasts with:
- 4-(trans-4-Pentylcyclohexyl)benzonitrile (): A saturated cyclohexyl chain enhances rigidity and lipophilicity, making it suitable for liquid crystal applications.
- 4-(Dimethylamino)benzonitrile (): The electron-donating dimethylamino group increases basicity and alters electronic properties, as reflected in its gas-phase proton affinity (889.1 kJ/mol).
- 4-[2-(4-Methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (): Conjugated ethenyl and triazole groups enhance π-π stacking, critical for cytotoxic activity against cancer cell lines.
Key Comparison Table
Research Findings and Challenges
- Cytotoxicity : Electron-withdrawing groups (e.g., nitrile) combined with π-conjugated substituents enhance bioactivity (). The pentenyl group’s balance of hydrophobicity and reactivity could modulate cell permeability.
- Synthetic Complexity : Installing unsaturated chains requires careful optimization to avoid side reactions (e.g., polymerization of pentenyl groups).
- Stability : Alkenes in pentenyl groups may oxidize or isomerize under storage, necessitating stabilization strategies.
Q & A
Q. What synthetic routes are commonly employed to prepare 4-(4-pentenyl)benzonitrile, and how is structural confirmation achieved?
Methodological Answer: 4-(4-pentenyl)benzonitrile can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki couplings) to introduce the pentenyl group to the benzonitrile core. For example, a Sonogashira coupling between 4-iodobenzonitrile and 4-penten-1-yne could yield the target compound. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Structural confirmation involves:
- 1H/13C NMR : To verify substituent position and alkene geometry (e.g., trans/cis coupling constants).
- IR Spectroscopy : Confirmation of nitrile stretch (~2220 cm⁻¹) and alkene C-H bending (~990 cm⁻¹ for trans alkenes).
- Mass Spectrometry : Molecular ion peak matching the molecular formula (C12H13N).
Reference analogous synthesis protocols in (click chemistry for functionalized benzonitriles) .
Q. How are key physicochemical properties (melting point, solubility) of 4-(4-pentenyl)benzonitrile determined, and how do they guide experimental design?
Methodological Answer:
- Melting Point : Use differential scanning calorimetry (DSC) for accuracy. For related benzonitriles, melting points range between 92–94°C (e.g., 4-methoxybenzonitrile derivatives in ) .
- Solubility : Test in polar (acetonitrile) and nonpolar (toluene) solvents. Alkyl/alkenyl substituents enhance solubility in organic solvents, aiding reaction design (e.g., homogeneous catalysis).
- Impact on Experiments : Low solubility in water necessitates anhydrous conditions for reactions.
Advanced Research Questions
Q. How does the 4-pentenyl substituent influence the electronic properties of benzonitrile in cross-coupling reactions?
Methodological Answer: The electron-withdrawing nitrile group and electron-donating alkenyl substituent create a push-pull system, altering reactivity:
- DFT Calculations : Model HOMO-LUMO gaps to predict regioselectivity in electrophilic substitutions.
- UV-Vis Spectroscopy : Monitor charge-transfer transitions (e.g., π→π* or n→π* bands) to assess electronic effects.
Reference ’s analysis of twisted intramolecular charge-transfer (TICT) states in similar nitriles .
Q. What strategies resolve contradictions in reported photophysical data for 4-(4-pentenyl)benzonitrile derivatives?
Methodological Answer:
- Controlled Replication : Standardize solvent polarity (e.g., use ε values from NIST databases in ) and excitation wavelengths.
- Advanced Techniques : Time-resolved fluorescence spectroscopy to distinguish between fluorescence quenching mechanisms (e.g., TICT vs. aggregation).
- Data Harmonization : Cross-validate with computational models (TD-DFT) to reconcile experimental and theoretical results.
Q. How does the linearity of the 4-pentenyl chain affect mesophase behavior compared to cyclohexyl-substituted analogs?
Methodological Answer:
- Thermal Analysis : Compare phase transitions using DSC and polarizing optical microscopy. Cyclohexyl groups (e.g., ’s trans-4-pentylcyclohexylbenzonitrile) enhance mesophase stability due to rigid cores .
- Molecular Geometry : Pentenyl’s flexibility may reduce nematic phase stability but improve solubility in polymer matrices.
Safety and Environmental Considerations
Q. What safety protocols are critical when handling 4-(4-pentenyl)benzonitrile?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
